(5-Bromo-6-chloropyridin-2-yl)methanol
Description
(5-Bromo-6-chloropyridin-2-yl)methanol (CAS 1227563-64-5) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.467 g/mol . Its structure features a pyridine ring substituted with bromo (Br) and chloro (Cl) groups at the 5- and 6-positions, respectively, and a hydroxymethyl (-CH₂OH) group at the 2-position (SMILES: OCC₁=NC(Cl)=C(Br)C=C₁). The compound is classified under Ethers & Hydroxyls and Heterocycles, with a purity exceeding 95% in commercial supplies . Its functional groups—bromo, chloro, and hydroxymethyl—make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOQLLCIHBCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856864 | |
| Record name | (5-Bromo-6-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-64-5 | |
| Record name | 5-Bromo-6-chloro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227563-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-6-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of 2-hydroxymethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-6-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-bromo-6-chloropyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-6-chloropyridin-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Bromo-6-chloropyridin-2-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Differences |
|---|---|---|---|---|---|---|
| (5-Bromo-6-chloropyridin-2-yl)methanol | 1227563-64-5 | Br (5), Cl (6), -CH₂OH (2) | C₆H₅BrClNO | 222.467 | >95 | Reference compound |
| (5-Bromo-6-chloropyridin-3-yl)methanol | 904745-59-1 | Br (5), Cl (6), -CH₂OH (3) | C₆H₅BrClNO | 222.467 | 98 | Hydroxymethyl at 3-position (isomer) |
| (6-Bromo-5-methoxypyridin-2-yl)methanol | 905562-91-6 | Br (6), -OCH₃ (5), -CH₂OH (2) | C₇H₈BrNO₂ | 218.05 | N/A | Methoxy replaces Cl; lower MW |
| 3-Bromo-6-chloropyridine-2-carboxylic acid | 929000-66-8 | Br (3), Cl (6), -COOH (2) | C₆H₃BrClNO₂ | 236.45 | N/A | Carboxylic acid replaces hydroxymethyl |
| (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride | 1799439-04-5 | Br (5), Cl (6), -CH₂NH₂·HCl (2) | C₆H₆BrCl₂N₂O | 272.94 | 95 | Amine hydrochloride derivative |
Positional Isomerism: 2- vs. 3-Hydroxymethyl Derivatives
The positional isomer (5-Bromo-6-chloropyridin-3-yl)methanol (CAS 904745-59-1) shares the same molecular formula but places the hydroxymethyl group at the 3-position instead of the 2-position . For instance, the 2-position hydroxymethyl group in the reference compound may facilitate hydrogen bonding in crystal lattices, as suggested by its use in crystallography studies (e.g., SHELX refinements) .
Functional Group Modifications
- Methoxy vs. Chloro Substitution: The methoxy analog (6-Bromo-5-methoxypyridin-2-yl)methanol (CAS 905562-91-6) replaces chlorine with a methoxy group (-OCH₃), reducing molecular weight (218.05 vs. 222.467 g/mol) and altering polarity. Methoxy groups enhance solubility in organic solvents but may reduce electrophilic substitution reactivity compared to chloro groups .
- Carboxylic Acid Derivative : 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 929000-66-8) introduces a carboxylic acid (-COOH) group, increasing acidity (pKa ~2-3) and enabling metal coordination or salt formation, which are absent in the hydroxymethyl reference compound .
Amino and Hydrochloride Derivatives
The hydrochloride salt (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS 1799439-04-5) replaces the hydroxymethyl group with an amine (-CH₂NH₂·HCl), enhancing water solubility and bioavailability. This modification is critical in drug discovery, where amine groups serve as protonable sites for target binding .
Biological Activity
(5-Bromo-6-chloropyridin-2-yl)methanol is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, relevant case studies, and research findings.
- Molecular Formula : C₆H₅BrClNO
- Molecular Weight : 222.47 g/mol
- CAS Number : 1227563-64-5
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It functions as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate interaction and catalysis. Additionally, it may act as a ligand for various receptors, modulating their activity within cellular signaling pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been reported to inhibit the WNT signaling pathway, which is crucial in many cancers .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain kinases, including cyclin-dependent kinases (CDKs). The compound's IC₅₀ values for CDK8 and CDK19 were found to be 7.2 ± 1.4 nM and 6.0 ± 1.0 nM, respectively, indicating strong inhibition .
Study on Antimicrobial Activity
A study conducted by researchers at the Shanghai Institute of Pharmaceutical Industry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
Investigation into Anticancer Mechanisms
In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested on colorectal carcinoma cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC₅₀ = 23 ± 11 nM), along with increased markers of apoptosis .
| Biological Activity | Target | IC₅₀ (nM) | Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Inhibition of growth |
| Anticancer | Colorectal carcinoma | 23 ± 11 | Induction of apoptosis |
| Kinase Inhibition | CDK8 | 7.2 ± 1.4 | Strong inhibition |
| Kinase Inhibition | CDK19 | 6.0 ± 1.0 | Strong inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
